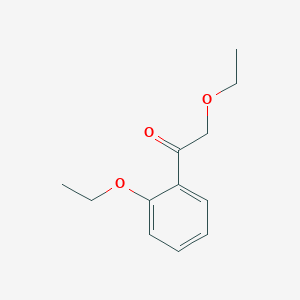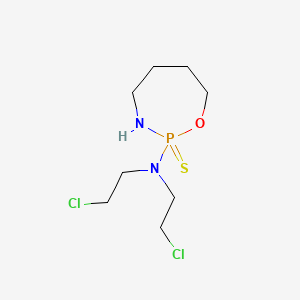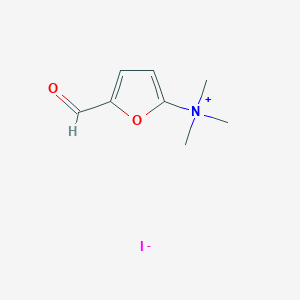![molecular formula C9H22NO3P B14430986 Diethyl [3-(dimethylamino)propyl]phosphonate CAS No. 79333-82-7](/img/structure/B14430986.png)
Diethyl [3-(dimethylamino)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [3-(dimethylamino)propyl]phosphonate is an organophosphorus compound with the molecular formula C9H22NO3P. This compound is characterized by the presence of a phosphonate group attached to a propyl chain, which is further substituted with a dimethylamino group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [3-(dimethylamino)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(dimethylamino)propyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 3-(dimethylamino)propyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.
Procedure: The reactants are mixed in an appropriate solvent, such as tetrahydrofuran (THF), and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(dimethylamino)propyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation: Products include phosphonic acids or phosphonates.
Reduction: Products include phosphine derivatives.
Scientific Research Applications
Diethyl [3-(dimethylamino)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of diethyl [3-(dimethylamino)propyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphonate: Similar in structure but lacks the propyl chain and dimethylamino group.
Diethyl phosphonate: Similar in structure but lacks the propyl chain and dimethylamino group.
Diethyl [3-(diethylamino)propyl]phosphonate: Similar but has an ethyl group instead of a methyl group on the amino substituent.
Uniqueness
Diethyl [3-(dimethylamino)propyl]phosphonate is unique due to the presence of both the dimethylamino group and the phosphonate group, which confer distinct chemical reactivity and binding properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
Properties
| 79333-82-7 | |
Molecular Formula |
C9H22NO3P |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9-7-8-10(3)4/h5-9H2,1-4H3 |
InChI Key |
DJOGZUGYLSMVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCN(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/no-structure.png)
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
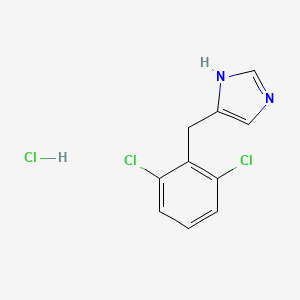
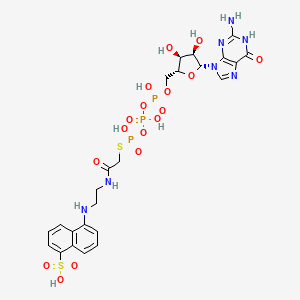

![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
